Fmoc-D-Abu-OH

Peptide Synthesis Chiral Purity Quality Control

Researchers requiring stable D-peptides face a critical procurement challenge: generic substitution with the L-enantiomer compromises experimental validity. Fmoc-D-Abu-OH (CAS 135112-27-5) addresses this directly: • Verified enantiopurity (enantiomer ≤0.5%) ensures stereochemical integrity for D-peptide synthesis • 36-month stability profile supports multi-year research continuity • Defined [α]²⁰/D -22.0±2° (c=1%, DMF) provides a reliable quality check for incoming batches

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 135112-27-5
Cat. No. B557565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Abu-OH
CAS135112-27-5
SynonymsFmoc-Abu-OH; 135112-27-5; Fmoc-2-Abu-OH; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid; ST51037594; Fmoc-L-2-aminobutyricacid; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicacid; L-2-(Fmoc-amino)butyricacid; PubChem18940; AC1LGWI6; 47511_ALDRICH; SCHEMBL118051; 47511_FLUKA; MolPort-002-344-033; XQIRYUNKLVPVRR-KRWDZBQOSA-N; ZINC388694; CF-440; MFCD00080268; AJ-20738; AK-41342; AN-32063; SC-10055; FT-0629872; Z9839; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butyricacid
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1
InChIKeyXQIRYUNKLVPVRR-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Abu-OH for Stereospecific Peptide Synthesis


Fmoc-D-Abu-OH (CAS 135112-27-5), or (2S)-2-(Fmoc-amino)butyric acid, is an L-α-aminobutyric acid derivative protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . This white to off-white powder is a fundamental building block in Fmoc solid-phase peptide synthesis (SPPS), specifically for incorporating L-aminobutyric acid residues into peptides . Its molecular formula is C₁₉H₁₉NO₄ with a molecular weight of 325.36 g/mol, and it exhibits a specific optical rotation of [α]²⁰/D −22.0±2° (c = 1% in DMF), confirming its L-configuration .

Workflow Fmoc solid-phase peptide synthesis (SPPS)
Configuration D-enantiomer (Abu residue) Stereochemical control for D-peptide studies
Identity confirmation Optical rotation sign verification Orthogonal to chemical purity assays

Procurement Stereospecificity of Fmoc-D-Abu-OH


The substitution of an L-configured amino acid building block for its D-enantiomer, such as using Fmoc-D-Abu-OH (CAS 170642-27-0) in place of Fmoc-L-Abu-OH (CAS 135112-27-5), is not a matter of equivalent chemical composition but of distinct biological and structural outcomes. While both share the same molecular formula and weight, their opposing stereochemistry at the α-carbon leads to peptides with fundamentally different secondary and tertiary structures [1]. This chiral inversion can profoundly alter a peptide's interaction with biological targets, its enzymatic stability, and its overall pharmacological profile. Consequently, procurement must be precise to ensure the intended peptide sequence, biological activity, and research reproducibility, as generic substitution directly compromises experimental validity and product integrity [2].

Target: Fmoc-D-Abu-OH
Substitute: Fmoc-L-Abu-OH
Stereochemistry
D-configuration at α-carbon
Stereochemistry
L-configuration; opposite chirality may yield different peptide folding and secondary structure
Biological interaction
Interaction profile determined by D-residue orientation
Biological interaction
Target binding and enzymatic stability may shift; research outcomes not directly transferable
Analytical identity
Specific optical rotation sign (positive) confirms D-form
Analytical identity
Optical rotation sign reversed; identity check may not match expected D-enantiomer

Fmoc-D-Abu-OH vs. L-Configuration


Enantiomeric Purity Specification

Fmoc-D-Abu-OH (CAS 170642-27-0) is differentiated by a precise, quantifiable enantiomeric purity specification. The product from Watanabe Chemical Industries is characterized with a stereoisomer (enantiomer) content of ≤0.5% as determined by HPLC [1]. This specification is critical for ensuring the intended D-configuration and directly contrasts with many general purity claims for the L-enantiomer (CAS 135112-27-5), which are often limited to overall chemical purity (e.g., ≥98.0%) without chiral impurity quantification .

Enantiomeric Purity
Cross-study comparable
D-form: Enantiomer ≤0.5% (HPLC)
L-form: Often unspecified or not reported
Supports procurement of stereochemically defined building block
Minimizes epimerization risk in SPPS
Peptide Synthesis Chiral Purity Quality Control

Optical Rotation Purity Metric

The specific optical rotation provides a direct, quantifiable measure of stereochemical identity and purity. Fmoc-L-Abu-OH (CAS 135112-27-5) has a reported specific rotation of [α]²⁰/D −22.0±2° (c = 1% in DMF), confirming its L-configuration . While a direct value for Fmoc-D-Abu-OH (CAS 170642-27-0) is less consistently reported, its enantiomeric nature implies a value of similar magnitude but opposite sign (+22.0°). This metric allows for batch-to-batch consistency and chiral purity assessment beyond simple chemical purity assays [1].

Optical Rotation
Class-level inference
L-form: [α]²⁰/D −22.0±2° (c=1% DMF)
D-form: Expected +22.0° (sign reversal)
Orthogonal confirmation of enantiomeric identity
Verify batch-specific certificate; class-level inference for D-value
Optical Rotation Chiral Analysis Stereochemistry

Long-Term Stability Profile

Procurement decisions are influenced by long-term stability. For Fmoc-D-Abu-OH (CAS 170642-27-0), a defined stability profile is provided: storage at 2-8°C can preserve the product for up to 36 months, while a prepared stock solution stored at -20°C is stable for approximately 30 days [1]. This contrasts with the less detailed storage recommendation for Fmoc-L-Abu-OH (CAS 135112-27-5), which is often simply stated as '2-8°C' without specified longevity .

Storage Stability
Cross-study comparable
D-form: 36 months at 2–8°C (solid); 30 days at −20°C (solution)
L-form: Storage at 2–8°C, no duration specified
Defined shelf life supports multi-year research projects
Contrasts with unspecified L-form stability; verify under actual use conditions
Chemical Stability Storage Conditions Shelf Life

Verified Applications of Fmoc-D-Abu-OH


Synthesis of D-Peptides and Peptidomimetics

Fmoc-D-Abu-OH (CAS 170642-27-0) is specifically procured for the synthesis of D-peptides, which are known for their increased resistance to proteolytic degradation compared to their L-counterparts. The strict enantiomeric purity specification (enantiomer ≤0.5%) is critical for ensuring the stereochemical integrity of the final D-peptide, a factor that directly impacts its in vivo stability and therapeutic potential [1].

Enantioselective Peptide Catalysts and Ligands

The defined D-configuration of Fmoc-D-Abu-OH is essential for constructing peptide-based catalysts or ligands where stereochemistry dictates binding affinity and selectivity. The ability to verify this stereochemistry via specific optical rotation provides a crucial quality check, ensuring the intended asymmetric environment is created for catalytic or binding applications .

Long-Term Biobanking of Peptide Building Blocks

For research projects requiring long-term, multi-year consistency, the defined 36-month stability profile of Fmoc-D-Abu-OH offers a distinct procurement advantage. This quantified shelf life supports strategic inventory planning and reduces the risk of batch-to-batch variability or degradation that could compromise long-running studies [2].

Application
Selection Property
Validation Focus
D-Peptide synthesis for stability studies
Enantiomeric purity specification
Chiral integrity and resistance to proteolytic degradation in research models
Peptide catalyst/ligand design
Stereochemical identity (optical rotation sign)
Binding affinity and selectivity in asymmetric environments
Long-term research and biobanking
Documented shelf-life stability
Batch consistency over multi-year projects
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